molecular formula C11H15NO B10895635 (1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine

(1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine

Katalognummer: B10895635
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: CIRGNVSWLZMWDT-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)-1-ethanone oxime can be synthesized through the reaction of 1-(4-isopropylphenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows: [ \text{1-(4-Isopropylphenyl)-1-ethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{1-(4-Isopropylphenyl)-1-ethanone oxime} + \text{HCl} ]

Industrial Production Methods: Industrial production of 1-(4-isopropylphenyl)-1-ethanone oxime may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Isopropylphenyl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve nucleophiles such as halides or alkoxides.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: 1-(4-Isopropylphenyl)-1-ethanamine.

    Substitution: Various substituted oximes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropylphenyl)-1-ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism by which 1-(4-isopropylphenyl)-1-ethanone oxime exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds and other interactions with biological targets, influencing their function.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Isopropylphenyl)-1-ethanone: The parent ketone from which the oxime is derived.

    1-(4-Isopropylphenyl)-1-ethanamine: The reduced form of the oxime.

    4-Isopropylbenzaldehyde oxime: Another oxime with a similar structure but derived from a different parent compound.

Uniqueness: 1-(4-Isopropylphenyl)-1-ethanone oxime is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its isopropyl group and oxime functionality make it a versatile compound in synthetic chemistry and various industrial applications.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

(NE)-N-[1-(4-propan-2-ylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)9(3)12-13/h4-8,13H,1-3H3/b12-9+

InChI-Schlüssel

CIRGNVSWLZMWDT-FMIVXFBMSA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)/C(=N/O)/C

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=NO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.